(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are commonly used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo .Scientific Research Applications
Synthesis Methods and Chemical Reactions
Direct Synthesis Techniques
Efficient synthesis methods for heterocyclic compounds, such as imidazo[1,5-a]pyridines, involve one-pot, multi-component reactions. These methods are pivotal for constructing complex molecules with potential bioactivity, showcasing the compound's role in facilitating streamlined synthetic routes (Volpi et al., 2017).
Catalytic Applications
The compound's structure is closely related to catalysts used in synthesizing polysubstituted imidazo[1,2-a]pyridines, demonstrating its relevance in catalysis. This highlights the role of sulfonyl and azetidine groups in promoting efficient, catalyzed reactions (Zhou et al., 2022).
Advanced Organic Synthesis
The chemical framework of this compound is integral to developing advanced organic synthesis strategies, such as the metal-free synthesis of sulfonylated furans or imidazo[1,2-a]pyridines. This underscores its utility in creating functionalized molecules for various applications (Cui et al., 2018).
Applications in Drug Design and Material Science
Pharmacological Significance
Compounds with similar structural motifs are explored for their pharmacological activities, such as antiulcer agents. This illustrates the potential therapeutic applications of molecules synthesized using this chemical compound as a precursor (Starrett et al., 1989).
Material Science Applications
The sulfonyl and azetidine groups present in the compound are key in synthesizing materials with unique optical properties, such as large Stokes' shift emitters. This is critical for developing new materials for optical applications and sensing technologies (Volpi et al., 2017).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-pyridin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S/c1-16-7-6-15-13(16)21(19,20)10-8-17(9-10)12(18)11-4-2-3-5-14-11/h2-7,10H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUKBVFHGUBPJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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